2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide
Overview
Description
2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide, also known as MNHC, is a chemical compound with potential applications in scientific research. This compound has been studied for its potential use in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood. However, it has been suggested that 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide induces apoptosis in cancer cells by activating the caspase cascade. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to have low toxicity, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is its high yield and purity, which makes it easy to obtain for lab experiments. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to have low toxicity, which is important for the development of new drugs. However, one of the limitations of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide. One potential direction is the development of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide as a new anti-cancer drug. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to exhibit anti-cancer activity in various studies, and further research is needed to determine its potential as a therapeutic agent. Another potential direction is the study of 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide as an anti-inflammatory agent. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases. Additionally, the development of new synthesis methods for 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide may allow for the production of larger quantities of the compound, which could facilitate further research.
Scientific Research Applications
2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. 2-(2-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
properties
IUPAC Name |
2-[(E)-(2-methoxyphenyl)methylideneamino]-1-nitroguanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-17-8-5-3-2-4-7(8)6-11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCMGKNITUTBG-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C(N)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C(/N)\N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5347-97-7 | |
Record name | NSC1525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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